molecular formula C16H20N2O2S B4733853 N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No.: B4733853
M. Wt: 304.4 g/mol
InChI Key: LMPAWKYOWZTZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic organic compound that is used in the synthesis of other chemical compounds. The compound has been found to have several biochemical and physiological effects, making it a valuable tool for scientific research.

Mechanism of Action

N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to have several mechanisms of action. The compound has been found to inhibit the activity of certain enzymes, leading to a decrease in the production of certain molecules. This compound has also been found to affect the expression of certain genes, leading to changes in cellular processes. The compound has been found to have an effect on the activity of certain signaling pathways, leading to changes in cell behavior.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been found to affect the expression of certain genes, leading to changes in cellular processes. This compound has also been found to affect the activity of certain enzymes, leading to changes in the production of certain molecules. The compound has been found to have an effect on the activity of certain signaling pathways, leading to changes in cell behavior.

Advantages and Limitations for Lab Experiments

N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. This compound has also been found to have a low toxicity profile, making it a safe tool for use in scientific research. However, this compound has some limitations for use in lab experiments. The compound has a short half-life, meaning that its effects are short-lived. This compound is also relatively unstable, making it difficult to store for long periods.

Future Directions

There are several future directions for the study of N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One potential direction is the study of the compound's effect on various signaling pathways. This compound has been found to affect the activity of certain signaling pathways, and further research in this area could lead to the identification of new targets for drug development. Another potential direction is the study of the compound's effect on protein synthesis and degradation. This compound has been found to affect these processes, and further research in this area could lead to the development of new therapies for various diseases. Finally, the study of the compound's effect on gene regulation could lead to the identification of new targets for drug development. This compound has been found to affect the expression of certain genes, and further research in this area could lead to the development of new therapies for various diseases.

Scientific Research Applications

N-(1,1-dimethylpropyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several potential applications in scientific research. The compound has been used as a tool for studying the mechanism of action of various biological processes. This compound has been found to have an effect on the expression of certain genes, making it a valuable tool for studying gene regulation. The compound has also been used in the study of protein synthesis and degradation.

Properties

IUPAC Name

1-(2-methylbutan-2-yl)-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-5-16(3,4)18-15(21)17-11-6-7-12-10(2)8-14(19)20-13(12)9-11/h6-9H,5H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPAWKYOWZTZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=S)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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